molecular formula C7H4ClNO2S B1603050 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-40-8

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1603050
M. Wt: 201.63 g/mol
InChI Key: OWJRYNILRVVVFK-UHFFFAOYSA-N
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Description

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-40-8 . It has a molecular weight of 201.63 . The IUPAC name for this compound is 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves several steps. For instance, 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (50 C. 9 h) . The yield of the reaction varied depending on the conditions and reactants used .


Molecular Structure Analysis

The InChI code for 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) . This provides a unique identifier for the compound and can be used to predict its structure.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of new fused 4H-thieno[3,2-b]pyrrole derivatives . The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal and it should be stored in a dark place .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One area of research focuses on the synthesis and chemical properties of thieno[3,2-b]pyrrole derivatives. For example, the work by Torosyan et al. (2018) describes the synthesis of a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. These compounds were synthesized through reactions involving 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid, which highlights the versatility of thieno[3,2-b]pyrrole derivatives in organic synthesis (Torosyan et al., 2018).

Electropolymerization and Material Science

Research into the electropolymerization properties of thieno[3,2-b]pyrrole derivatives has also been reported. For instance, Lengkeek et al. (2010) investigated the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, demonstrating the potential of these compounds in the creation of polymer films stable to repetitive cycling, which could be of interest for developing new materials with specific electrical properties (Lengkeek et al., 2010).

Heterocyclic Compound Synthesis

The versatility of thieno[3,2-b]pyrrole-5-carboxylic acid derivatives extends to the synthesis of heterocyclic compounds, as illustrated by the synthesis of thieno[2,3-b]pyridine-2-carbohydrazide derivatives, which were used as intermediates for constructing polyheterocyclic structures. This demonstrates the compound's utility in building complex molecular architectures with potential applications in pharmaceuticals and materials science (Elneairy et al., 2006).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJRYNILRVVVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626416
Record name 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS RN

332099-40-8
Record name 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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